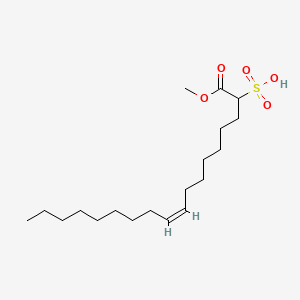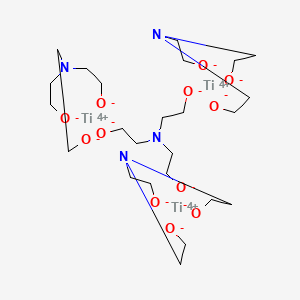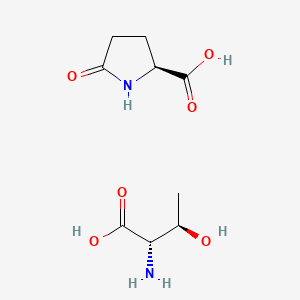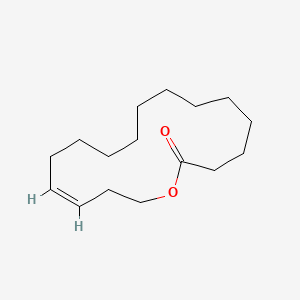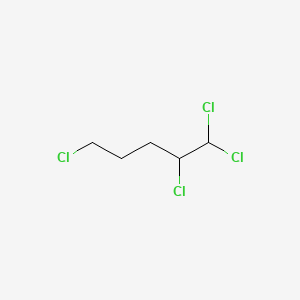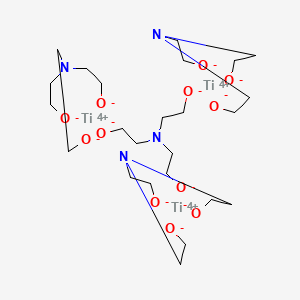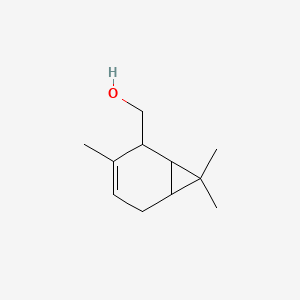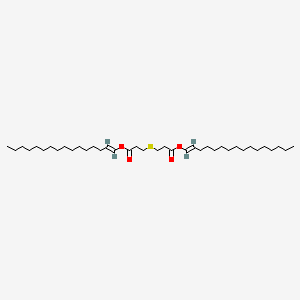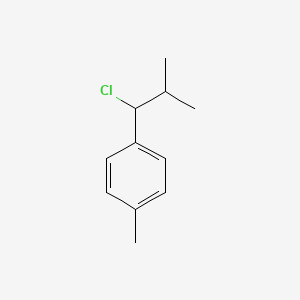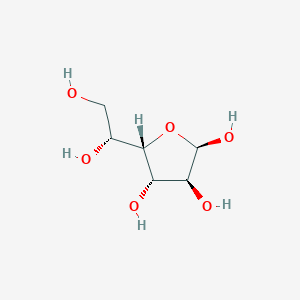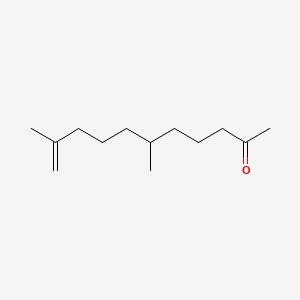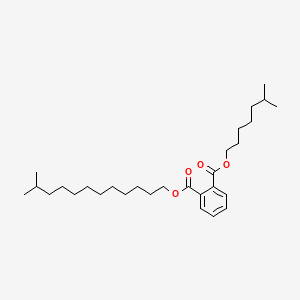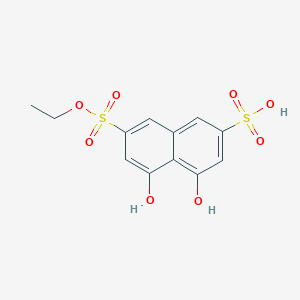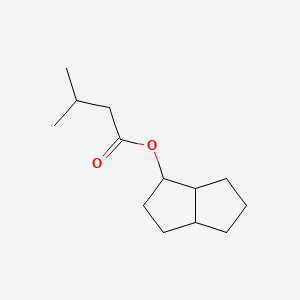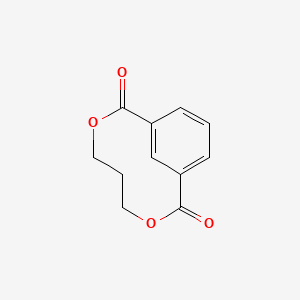
Propane-1,3-diyl isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane-1,3-diyl isophthalate is a chemical compound with the molecular formula C11H10O4. It is an ester derived from isophthalic acid and propane-1,3-diol. This compound is known for its applications in the synthesis of polyesters and other polymeric materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propane-1,3-diyl isophthalate can be synthesized through the esterification of isophthalic acid with propane-1,3-diol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acidic catalysts. The product is then purified through distillation or crystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Propane-1,3-diyl isophthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Isophthalic acid and propane-1,3-diol.
Reduction: Propane-1,3-diol and isophthalic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propane-1,3-diyl isophthalate has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polyesters and other polymeric materials.
Biology: It is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in medical devices and implants.
Industry: It is used in the production of high-performance plastics and resins
Wirkmechanismus
The mechanism of action of propane-1,3-diyl isophthalate involves its interaction with various molecular targets. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long polymer chains. The ester groups in the compound can participate in hydrogen bonding and other intermolecular interactions, influencing the properties of the resulting polymers .
Vergleich Mit ähnlichen Verbindungen
- Ethane-1,2-diyl isophthalate
- Butane-1,4-diyl isophthalate
- Bisphenol A isophthalate
Comparison: Propane-1,3-diyl isophthalate is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to ethane-1,2-diyl isophthalate and butane-1,4-diyl isophthalate, this compound offers a balance between flexibility and rigidity in polymeric materials. Bisphenol A isophthalate, on the other hand, provides higher thermal stability but may have different biocompatibility profiles .
Eigenschaften
CAS-Nummer |
97552-48-2 |
|---|---|
Molekularformel |
C11H10O4 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
3,7-dioxabicyclo[7.3.1]trideca-1(13),9,11-triene-2,8-dione |
InChI |
InChI=1S/C11H10O4/c12-10-8-3-1-4-9(7-8)11(13)15-6-2-5-14-10/h1,3-4,7H,2,5-6H2 |
InChI-Schlüssel |
DLAPJRRJGUIWTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C2=CC(=CC=C2)C(=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


